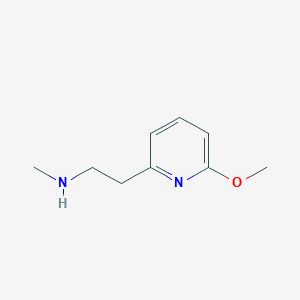
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine typically involves the reaction of 6-methoxypyridin-2-ylmethanamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a pyridine derivative with an oxidized side chain.
Reduction: The major product is typically a reduced amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy group and the pyridine ring are thought to play crucial roles in its activity, potentially affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-Bromo-6-methoxypyridine
- 2-Methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is unique due to the presence of both a methoxy group and a methylamine side chain. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. The methoxy group can influence the electronic properties of the pyridine ring, while the methylamine side chain can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(6-methoxypyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-7-6-8-4-3-5-9(11-8)12-2/h3-5,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
MRQOGYJLCLMPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=NC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)
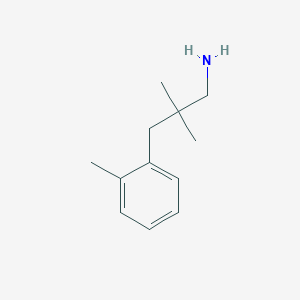
![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)

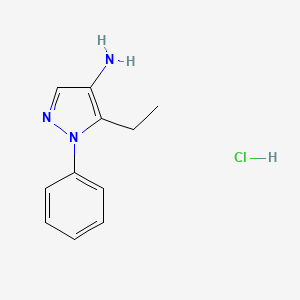
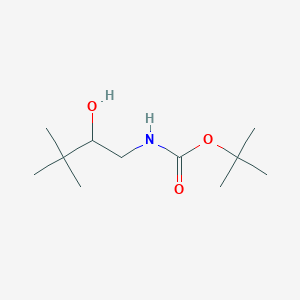
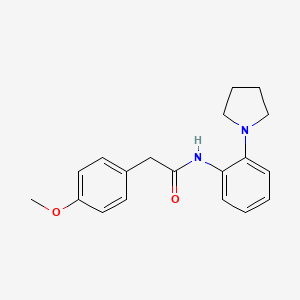

![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
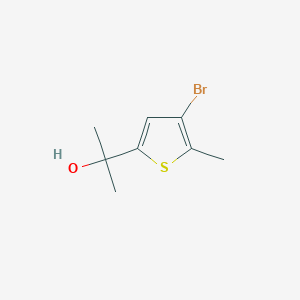
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
